
3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H16ClF3N4O2 and its molecular weight is 400.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
Efficient Synthesis of Novel Compounds
Research has explored the synthesis of novel compounds using related structures. For instance, Vijayakumar, Karthikeyan, and Sarveswari (2014) described synthesizing 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides and related compounds, demonstrating the versatility of these chemical frameworks in creating new chemical entities (V. Vijayakumar et al., 2014).
Synthesis Under Microwave Irradiation
A study by Abdalha et al. (2011) reported the synthesis of various derivatives under microwave irradiation, highlighting an efficient method for producing carboxamide derivatives and related compounds (A. A. Abdalha et al., 2011).
Antimicrobial Applications
- Antimicrobial Activity of Pyrimidinones and Triazinones: Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the antimicrobial activities of pyrimidinones and triazinones derived from related structures. This indicates potential applications in developing new antimicrobial agents (A. Abdel-rahman et al., 2002).
Anticancer and Anti-Inflammatory Applications
- Novel Derivatives as Anticancer Agents: Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds related to the chemical structure , which were screened for cyclooxygenase inhibition and exhibited analgesic and anti-inflammatory activities, suggesting potential as anticancer agents (A. Abu‐Hashem et al., 2020).
Anti-Angiogenic and DNA Cleavage Studies
- Evaluation of Anti-Angiogenic Activities: Kambappa et al. (2017) synthesized novel carboxamide derivatives and evaluated their efficacy in inhibiting in vivo angiogenesis, demonstrating the potential for anticancer applications by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Gene Expression Inhibition Studies
- Inhibition of NF-kappaB and AP-1 Gene Expression: Palanki et al. (2000) investigated derivatives of a similar compound structure for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, indicating potential applications in gene expression modulation (M. Palanki et al., 2000).
properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O2/c18-12-8-22-15(23-9-12)27-14-5-2-6-25(10-14)16(26)24-13-4-1-3-11(7-13)17(19,20)21/h1,3-4,7-9,14H,2,5-6,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDMSUNUDXGHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

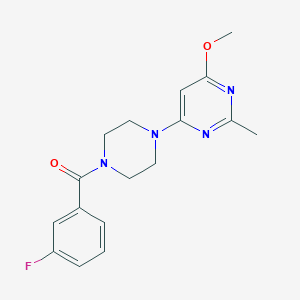
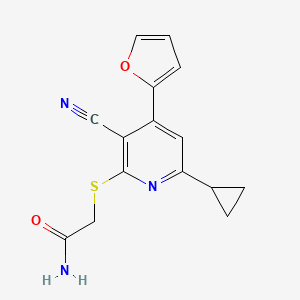

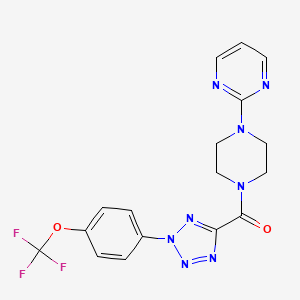
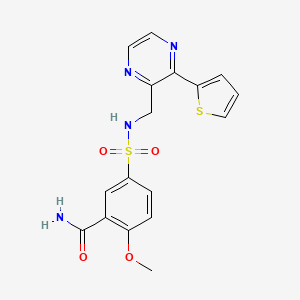
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3015827.png)
![N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015828.png)
![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol](/img/structure/B3015832.png)
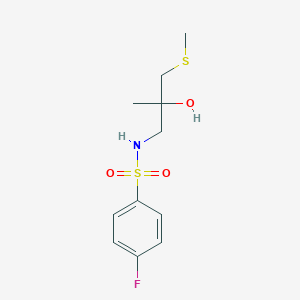
![1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3015834.png)
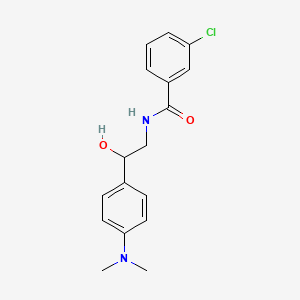
![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B3015843.png)